(Cyclododec-1-en-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclododec-1-en-1-yl)acetic acid is an organic compound with a unique structure that includes a cyclododecene ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclododec-1-en-1-yl)acetic acid typically involves the cyclization of dodecane derivatives followed by functionalization to introduce the acetic acid group. One common method involves the use of cyclododecene as a starting material, which undergoes a series of reactions including oxidation and esterification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: (Cyclododec-1-en-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the cyclododecene ring to a single bond, yielding cyclododecane derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Acid chlorides and alcohols are often used in esterification reactions.
Major Products Formed:
Oxidation: Cyclododecanone, cyclododecanoic acid.
Reduction: Cyclododecane derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
(Cyclododec-1-en-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of (Cyclododec-1-en-1-yl)acetic acid involves its interaction with specific molecular targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the cyclododecene ring provides hydrophobic interactions. These interactions can influence the compound’s binding to enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic compound used in radiolabeling and medical imaging.
Diethylenetriamine pentaacetic acid (DTPA): Another chelating agent with applications in radiopharmaceuticals.
Uniqueness: (Cyclododec-1-en-1-yl)acetic acid is unique due to its combination of a cyclododecene ring and an acetic acid moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
66092-29-3 |
---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2-(cyclododecen-1-yl)acetic acid |
InChI |
InChI=1S/C14H24O2/c15-14(16)12-13-10-8-6-4-2-1-3-5-7-9-11-13/h10H,1-9,11-12H2,(H,15,16) |
InChI Key |
GRUXLEUVYSIVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=CCCCC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.